![molecular formula C14H18N2S B1386442 N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride CAS No. 921061-40-7](/img/structure/B1386442.png)
N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
Overview
Description
N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride is a useful research compound. Its molecular formula is C14H18N2S and its molecular weight is 246.37 g/mol. The purity is usually 95%.
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Biological Activity
N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride, also known as 2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride, is a compound that has garnered interest in various biological and pharmacological studies. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C12H14N2S·2HCl
- Molecular Weight : 284.22 g/mol
- SMILES Notation : CC1=CC=C(C=C1)C2=NC(=CS2)CCN
Property | Value |
---|---|
Solubility | Soluble in water |
Melting Point | Not specified |
LogP | Not available |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Receptor Modulation : The compound may act as a modulator for specific receptors involved in neurotransmission and other physiological processes.
- Antimicrobial Activity : Preliminary studies suggest that thiazole derivatives can exhibit antimicrobial properties, potentially making this compound effective against certain bacterial strains.
- Anti-inflammatory Effects : Similar compounds have shown the ability to inhibit pro-inflammatory cytokines, indicating a possible role in managing inflammatory conditions.
In Vitro Studies
Several studies have investigated the biological activity of thiazole derivatives similar to this compound:
- Antimicrobial Activity : Research indicates that thiazole derivatives possess significant antibacterial properties. For instance, a study demonstrated that thiazoles inhibited the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
- Anti-inflammatory Activity : Another study reported that thiazole compounds reduced the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential applications in treating inflammatory diseases .
Case Studies
A notable case study involved the synthesis of various thiazole derivatives, including this compound. The synthesized compounds were evaluated for their biological activities:
Compound | Activity Type | Observations |
---|---|---|
This compound | Antibacterial | Moderate inhibition against tested strains |
Thiazole derivative A | Anti-inflammatory | Significant reduction in TNF-α levels |
Thiazole derivative B | Anticancer | Induced apoptosis in cancer cells |
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(2-methyl-1,3-thiazol-4-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-4-6-13(7-5-10)8-15-11(2)14-9-17-12(3)16-14/h4-7,9,11,15H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUCTXBDNILQJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)C2=CSC(=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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